
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the parent compound, N-methyl-d3-ethylamine, which has been investigated for its ability to interact with various proteins and enzymes in the body. The addition of the 3,4-dimethoxyphenyl group to the parent compound has been found to increase its potency and stability, making it a useful tool for researchers.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for researchers studying the effects of drugs on the body, as it is known to interact with various proteins and enzymes in the body. In addition, this compound has been studied for its potential use in drug discovery and development, as it has been found to be a potent and stable compound that can be used to test the effects of potential drugs on the body.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine have not been studied in detail, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine in lab experiments include its potency and stability, which make it a useful tool for researchers studying the effects of drugs on the body. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments, as it is not fully understood and its effects on the body have not been studied in detail.
Future Directions
The future directions for research on 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research could be conducted to determine the effects of this compound on other proteins and enzymes in the body, as well as its potential interactions with other compounds. Additionally, further studies could be conducted to determine the efficacy of this compound in treating various diseases and health conditions.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine can be synthesized by a method involving a two-step reaction. The first step involves the reaction of N-methyl-d3-ethylamine with 3,4-dimethoxyphenyl bromide, which yields an intermediate product, 3,4-dimethoxy-N-methyl-d3-ethylamine. This intermediate product is then reacted with sodium hydroxide to form the final product, 2-(3,4-dimethoxyphenyl)-N-methyl-d3-ethylamine.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



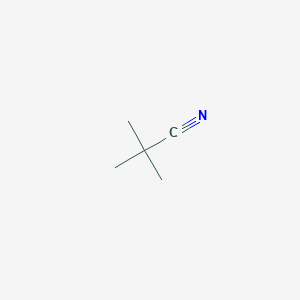
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
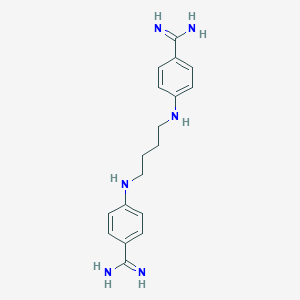
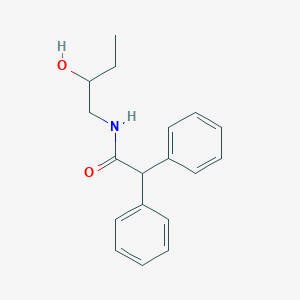

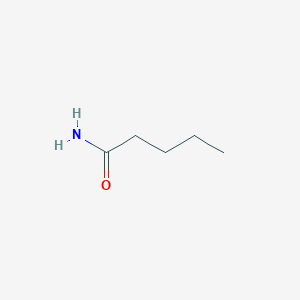
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)


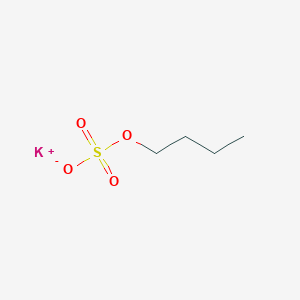

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)